4-Cyanobenzoic acid, 2-ethylhexyl ester
Overview
Description
4-Cyanobenzoic acid, 2-ethylhexyl ester, also known as ethylhexyl 4-cyanobenzoate, is a chemical compound commonly used in sunscreens and other cosmetic products. It is an organic ester formed by the reaction of 4-cyanobenzoic acid with 2-ethylhexanol. This compound is known for its ability to absorb UVB radiation, protecting the skin from sun damage. However, the use of this compound has been a topic of debate due to concerns about its potential toxicity and environmental impact.
Scientific Research Applications
Solubility Studies
Research has explored the solubilities of various esters of hydroxybenzoic acid, including 4-hydroxybenzoic acid, which is structurally related to 4-cyanobenzoic acid. Studies like the one by McDonald, Palmer, and Boddy (1996) provide insights into the solubility behaviors of these compounds in different solutions, which is essential for understanding their applications in various scientific contexts.
Green Chemistry in Cosmetic Ingredient Synthesis
The development of eco-friendly methodologies for synthesizing aromatic esters, including derivatives of hydroxybenzoic acid for use in cosmetics, has been a significant area of research. Villa et al. (2005) investigated the synthesis of various aromatic esters using greener approaches, highlighting the relevance of these methods in the production of cosmetic ingredients, including UV filters like 4-cyanobenzoic acid esters [Villa et al., 2005].
Analytical Methods for Parabens Detection
Parabens, esters of 4-hydroxybenzoic acid, are closely related to 4-cyanobenzoic acid esters. Research has focused on developing analytical methods for detecting these compounds in various products. For instance, Cao et al. (2013) developed an HPLC–MS/MS method for analyzing parabens in food, demonstrating the importance of analytical techniques in monitoring these compounds [Cao et al., 2013].
Metabolism and Hydrolysis Studies
Studies on the metabolism and hydrolysis of parabens, which share structural similarities with 4-cyanobenzoic acid esters, provide insights into the biological processing of these compounds. Abbas et al. (2010) examined the metabolism of parabens in human liver, highlighting how these compounds are transformed in biological systems [Abbas et al., 2010].
Photodegradation Studies
The photodegradation of 4-cyanobenzoic acid esters and related compounds has been a focus of research, particularly in the context of environmental impact. Pincock et al. (2001) studied the photochemistry of certain cyanobenzoic acid esters, which is crucial for understanding their behavior under light exposure and potential environmental effects [Pincock et al., 2001].
properties
IUPAC Name |
2-ethylhexyl 4-cyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-5-6-13(4-2)12-19-16(18)15-9-7-14(11-17)8-10-15/h7-10,13H,3-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSLSHWMXWFWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338772 | |
Record name | Benzoic acid, 4-cyano-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl 4-cyanobenzoate | |
CAS RN |
654646-06-7 | |
Record name | Benzoic acid, 4-cyano-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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